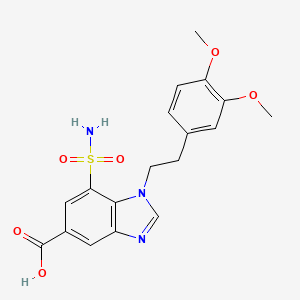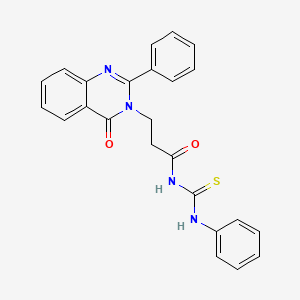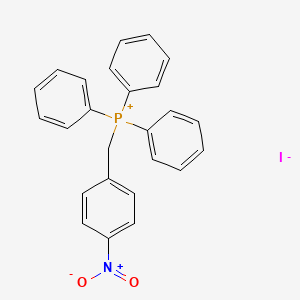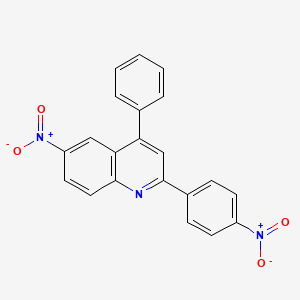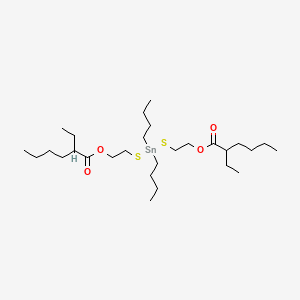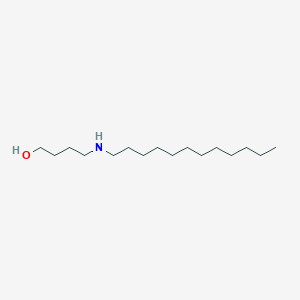
4-(Dodecylamino)butan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dodecylamino)butan-1-OL is a chemical compound with the molecular formula C16H35NO. It is a derivative of butanol, where the hydroxyl group is attached to the first carbon, and a dodecylamino group is attached to the fourth carbon. This compound is known for its surfactant properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecylamino)butan-1-OL typically involves the reaction of 1-butanol with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-butanol and dodecylamine.
Reaction Conditions: The reaction is usually conducted in the presence of a catalyst, such as an acid or base, to facilitate the nucleophilic substitution reaction.
Temperature and Pressure: The reaction is carried out at elevated temperatures (around 100-150°C) and atmospheric pressure.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dodecylamino)butan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 4-(Dodecylamino)butanal, while reduction can produce 4-(Dodecylamino)butane.
Applications De Recherche Scientifique
4-(Dodecylamino)butan-1-OL has several scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in the study of cell membranes and protein interactions due to its amphiphilic nature.
Industry: The compound is used in the formulation of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of 4-(Dodecylamino)butan-1-OL involves its interaction with lipid bilayers and proteins. The dodecylamino group interacts with hydrophobic regions, while the hydroxyl group interacts with hydrophilic regions. This amphiphilic nature allows the compound to disrupt lipid bilayers and alter protein conformations, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hexylamino)butan-1-OL: Similar structure but with a shorter alkyl chain.
4-(Octylamino)butan-1-OL: Similar structure with an intermediate-length alkyl chain.
4-(Decylamino)butan-1-OL: Similar structure with a decyl group instead of a dodecyl group.
Uniqueness
4-(Dodecylamino)butan-1-OL is unique due to its longer alkyl chain, which enhances its surfactant properties and makes it more effective in disrupting lipid bilayers and interacting with hydrophobic regions. This makes it particularly useful in applications requiring strong surfactant properties.
Propriétés
Numéro CAS |
72648-57-8 |
|---|---|
Formule moléculaire |
C16H35NO |
Poids moléculaire |
257.45 g/mol |
Nom IUPAC |
4-(dodecylamino)butan-1-ol |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18/h17-18H,2-16H2,1H3 |
Clé InChI |
ZUQOCEKQIHPWFG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


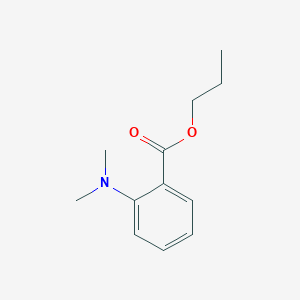

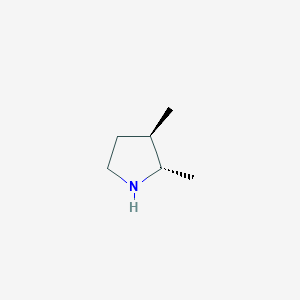
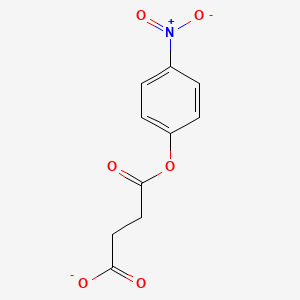
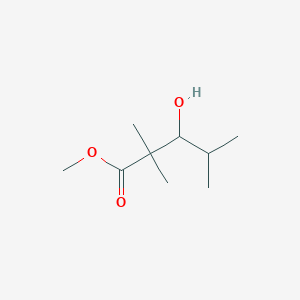
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
